

Application Note: Co-immunoprecipitation Protocol to Validate Tead-IN-2 Target Engagement

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Compound of Interest

Compound Name: *Tead-IN-2*

Cat. No.: *B8244943*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various cancers.[2][3] The transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of the Hippo pathway.[1][4] When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[3][5]

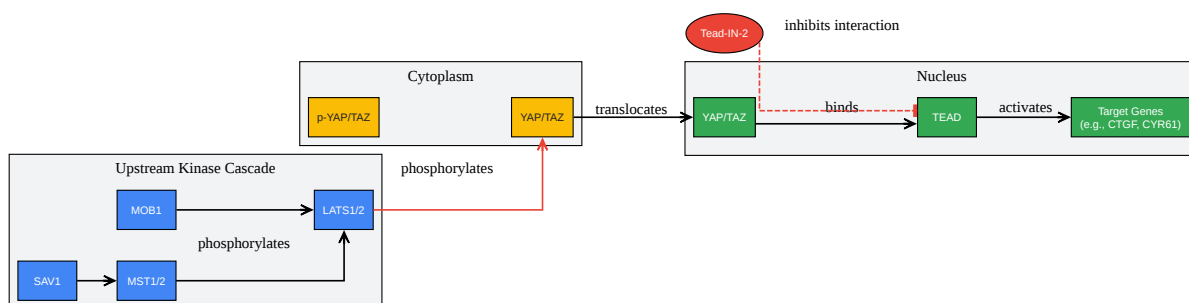
The interaction between YAP/TAZ and TEAD is a key node for therapeutic intervention in cancers with aberrant Hippo signaling.[3][6] **Tead-IN-2** is a potent small molecule inhibitor that disrupts the YAP/TAZ-TEAD protein-protein interaction, thereby suppressing TEAD transcriptional activity.[7] Validating the target engagement of inhibitors like **Tead-IN-2** is a crucial step in drug development. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions in situ.[8][9] This application note provides a detailed protocol for using Co-IP to validate the ability of **Tead-IN-2** to disrupt the interaction between an endogenous TEAD protein and its binding partner YAP.

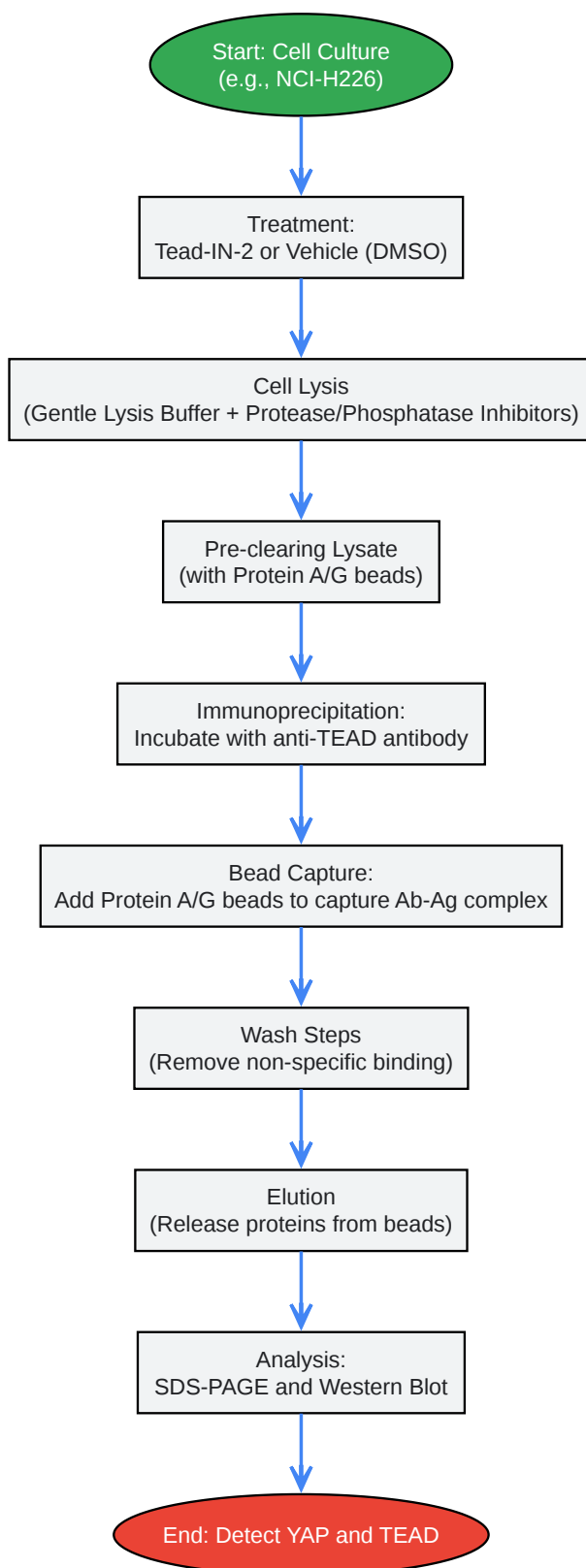
Principle of the Assay

Co-immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell lysate.[10][11] In this protocol, an antibody specific to a "bait" protein (e.g., TEAD) is used to pull down the protein from the lysate. If a "prey" protein (e.g., YAP) is interacting with the bait protein, it will also be pulled down in the complex. The presence of the prey protein is then detected by Western blotting.

To validate the target engagement of **Tead-IN-2**, cells are treated with the inhibitor or a vehicle control. A successful Co-IP experiment will demonstrate a reduced amount of YAP co-precipitated with TEAD in the **Tead-IN-2**-treated sample compared to the vehicle-treated sample, confirming that the inhibitor has disrupted their interaction.

Signaling Pathway and Experimental Workflow Diagrams





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